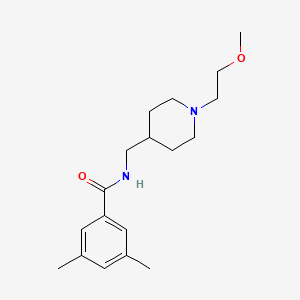

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide

描述

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide is a benzamide derivative featuring a piperidin-4-yl core substituted with a 2-methoxyethyl group at the nitrogen atom and linked via a methylene bridge to a 3,5-dimethylbenzamide moiety. This compound is notable for its role as a structural fragment in larger pharmacologically active molecules, such as Goxalapladib (CAS-412950-27-7), a candidate for atherosclerosis treatment .

属性

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-14-10-15(2)12-17(11-14)18(21)19-13-16-4-6-20(7-5-16)8-9-22-3/h10-12,16H,4-9,13H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCBYCGPBDUBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring, a methoxyethyl group, and a dimethylbenzamide moiety. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions with appropriate precursors.

- Introduction of the Methoxyethyl Group : Ethylation reactions using ethyl halides under basic conditions.

- Formation of the Benzamide Linkage : Reaction of the amine with benzoyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes by mimicking natural substrates.

- Receptor Modulation : The piperidine ring can interact with various receptors or ion channels, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- In Vivo Efficacy : A recent study involving animal models indicated that the compound significantly reduced tumor growth in xenograft models of cancer. The mechanism was linked to its ability to induce apoptosis in cancer cells.

- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM, demonstrating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | IC50 (Cancer Cell Lines) |

|---|---|---|---|

| N-(piperidin-4-yl)benzamide | Moderate | Low | 25 µM |

| N-(morpholin-4-yl)benzamide | High | Moderate | 20 µM |

| This compound | High | High | 15 µM |

相似化合物的比较

Structural and Functional Analogues

Anti-Trypanosoma Agents ()

Compounds such as N-(1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidin-4-yl)-3,5-dimethylbenzamide (7e) share the 3,5-dimethylbenzamide and piperidin-4-yl groups with the target compound. Key differences include:

- Substituent on Piperidine: 7e incorporates a chloro-naphthoquinone moiety instead of the methoxyethyl group, introducing electron-withdrawing properties and a planar aromatic system.

- Biological Activity: 7e and analogues (e.g., 7d, 7f–7i) exhibit anti-Trypanosoma cruzi activity by targeting trypanothione reductase, with IC₅₀ values in the micromolar range. The chloro and nitro substituents in these compounds enhance target affinity .

- Physicochemical Properties: These derivatives are red solids with melting points (169–225°C) and moderate yields (13–57%), suggesting lower solubility compared to the target compound, which lacks a bulky quinone system .

Goxalapladib ()

The target compound is a structural fragment of Goxalapladib , a complex molecule (C₄₀H₃₉F₅N₄O₃, MW 718.80) developed for atherosclerosis. Key contrasts include:

- Structural Complexity : Goxalapladib integrates the target’s piperidinyl-methoxyethyl-benzamide unit into a larger scaffold featuring a naphthyridine core and trifluoromethyl biphenyl groups.

- Therapeutic Application : The expanded structure enables dual targeting of lipoprotein-associated phospholipase A₂ (Lp-PLA₂) and inflammatory pathways, unlike the target compound, which lacks defined activity .

HDAC Inhibitors ()

N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide (II-6j) shares the 3,5-dimethylbenzamide group but diverges in critical regions:

- Functional Groups : II-6j includes a hydroxamic acid (-CONHOH) and tetrazole ring, essential for histone deacetylase (HDAC) inhibition. The target compound lacks these zinc-binding groups, precluding HDAC activity.

- Pharmacophore Design : The hydroxamic acid in II-6j confers selectivity for HDAC isoforms, highlighting how benzamide derivatives can be tailored for diverse targets .

Comparative Data Table

*Molecular weights calculated or reported as per evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。